molecular formula C11H15FN2 B12574212 (2S)-2-[(4-fluorophenyl)methyl]piperazine CAS No. 612502-38-2

(2S)-2-[(4-fluorophenyl)methyl]piperazine

Cat. No.: B12574212
CAS No.: 612502-38-2
M. Wt: 194.25 g/mol
InChI Key: JNIJHLZPIBHAFG-NSHDSACASA-N
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Description

(2S)-2-[(4-Fluorophenyl)methyl]piperazine is a chiral piperazine derivative featuring a 4-fluorophenylmethyl substituent at the second position of the piperazine ring, with an (S)-configuration at the stereogenic center. This compound belongs to a class of arylpiperazines known for their diverse pharmacological activities, including interactions with neurotransmitter transporters, receptors, and enzymes. Its structural motif—a piperazine core coupled with a fluorinated aromatic group—enhances metabolic stability and binding affinity to biological targets, making it a valuable scaffold in medicinal chemistry . Derivatives of this compound are frequently explored for applications in central nervous system (CNS) disorders, anticancer therapies, and antimicrobial agents due to the fluorine atom's electron-withdrawing properties, which modulate electronic and steric interactions with target proteins .

Properties

CAS No.

612502-38-2

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

(2S)-2-[(4-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H15FN2/c12-10-3-1-9(2-4-10)7-11-8-13-5-6-14-11/h1-4,11,13-14H,5-8H2/t11-/m0/s1

InChI Key

JNIJHLZPIBHAFG-NSHDSACASA-N

Isomeric SMILES

C1CN[C@H](CN1)CC2=CC=C(C=C2)F

Canonical SMILES

C1CNC(CN1)CC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-fluorophenyl)methyl]piperazine typically involves the reaction of (S)-piperazine with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (2S)-2-[(4-fluorophenyl)methyl]piperazine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits notable interactions with neurotransmitter systems, particularly the dopamine transporter (DAT). Research has indicated that derivatives of (2S)-2-[(4-fluorophenyl)methyl]piperazine can act as atypical DAT inhibitors. These inhibitors have shown promise in preclinical models for psychostimulant abuse, such as cocaine and methamphetamine addiction. For instance, a study demonstrated that specific analogs reduced the reinforcing effects of these drugs without exhibiting psychostimulant behaviors themselves .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of (2S)-2-[(4-fluorophenyl)methyl]piperazine is crucial for optimizing its pharmacological efficacy. Modifications to the piperazine ring and the introduction of various substituents have been explored to enhance binding affinities at DAT and other receptors. One study found that certain modifications improved DAT affinity significantly, indicating that careful structural alterations can lead to more potent compounds .

Treatment of Psychiatric Disorders

Research has suggested that compounds related to (2S)-2-[(4-fluorophenyl)methyl]piperazine may have applications in treating psychiatric disorders such as depression and anxiety. By modulating dopaminergic activity, these compounds could help alleviate symptoms associated with these conditions.

Neuroprotective Effects

Some studies have indicated that derivatives may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of sigma receptors alongside DAT interactions could be a mechanism through which these protective effects are realized .

Atypical DAT Inhibitors

A series of bis(4-fluorophenyl)methyl)piperazines were synthesized and evaluated for their effectiveness as DAT inhibitors. One compound showed a Ki value of 23 nM, indicating high affinity for DAT compared to its predecessors . This suggests that further development could yield effective treatments for psychostimulant use disorders.

Modulation of hERG Affinity

The safety profile of these compounds is also critical; research has shown that certain modifications can reduce the affinity for hERG channels, which are associated with cardiac side effects. A compound with an hERG/DAT affinity ratio greater than 30-fold is less likely to cause QT prolongation, making it a safer candidate for clinical development .

Data Table: Summary of Research Findings

Study ReferenceCompound TestedKey FindingsApplication
Atypical DAT InhibitorsReduced reinforcing effects of cocaine/methamphetaminePsychostimulant use disorders
Modified DerivativesImproved DAT affinity (Ki = 23 nM)Potential treatments for addiction
Safety Profile StudiesHigh hERG/DAT affinity ratio (>30)Reduced risk of cardiac side effects

Mechanism of Action

The mechanism of action of (2S)-2-[(4-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity towards these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Bis(4-Fluorophenyl)methyl Derivatives

  • 1-[Bis(4-fluorophenyl)methyl]piperazine (Compound 25, ): This derivative replaces the single 4-fluorophenylmethyl group with a bis(4-fluorophenyl)methyl moiety. It exhibited potent anticancer activity, with growth inhibition exceeding −60% across multiple cancer cell lines (colon, CNS, melanoma, renal, breast) due to enhanced lipophilicity and improved membrane permeability .
  • Flunarizine (1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine, ): A clinically used antihistamine and calcium channel blocker. Its metabolism in rat liver microsomes generates 1-[bis(4-fluorophenyl)methyl]piperazine (M-1), highlighting the metabolic stability imparted by the bis(4-fluorophenyl) group. However, fluorination reduces formation clearance (Clf) of metabolites compared to non-fluorinated analogs like cinnarizine .

Substituted Phenyl and Heterocyclic Derivatives

  • 1-(4-Fluorophenyl)piperazine (): A simpler analog lacking the methyl bridge. It is a key intermediate in synthesizing hybrids like dimethyl 2-(((3-((4-(4-fluorophenyl)piperazin-1-yl)methyl)phenyl)amino)methylene)malonate, which showed moderate bioactivity in antimicrobial assays .
  • GBR-12909 (1-[2-(Bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine, ) :
    This compound, with a bis(4-fluorophenyl)methoxyethyl side chain, acts as a high-affinity dopamine reuptake inhibitor. Its fluorescent analogs (e.g., GBR-BODIPY) are used to visualize dopaminergic neurons, demonstrating the versatility of fluorophenyl groups in probe design .

Hybrid and Sulfonamide-Linked Derivatives

  • Nitrobenzenesulfonamide Hybrids (): Compounds like 1-(Bis(4-Fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl)piperazine (6h) combine piperazine with sulfonamide groups, enhancing solubility and kinase inhibitory activity. These hybrids exhibit melting points ranging from 132–230°C and are characterized by NMR and mass spectrometry .
  • Pyridazinone Derivatives (): Fluorophenylpiperazine-linked pyridazinones, such as 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone, show antimicrobial activity. The 2-fluorophenyl substitution alters electronic properties compared to para-fluorinated analogs, impacting target binding .

Structure-Activity Relationships (SAR)

  • Fluorine Position : Para-fluorination (vs. ortho in ) enhances metabolic stability and target affinity by reducing electron density and increasing lipophilicity .
  • Bis(4-Fluorophenyl) vs. Monosubstituted: Bis(4-fluorophenyl) derivatives (e.g., Compound 25) show superior anticancer activity compared to monosubstituted analogs due to increased steric bulk and hydrophobic interactions .
  • Side Chain Modifications : Methoxyethyl (GBR-12909) and sulfonamide (6h) groups improve solubility and selectivity for CNS targets versus peripheral receptors .
  • Stereochemistry : The (2S)-configuration in the target compound may enhance enantioselective binding to transporters or receptors, as seen in delta opioid ligands ().

Biological Activity

(2S)-2-[(4-fluorophenyl)methyl]piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

(2S)-2-[(4-fluorophenyl)methyl]piperazine is a piperazine derivative characterized by the presence of a fluorinated phenyl group. Its molecular structure can be represented as follows:

  • Molecular Formula : C11_{11}H14_{14}F1_{1}N1_{1}
  • Molecular Weight : 195.24 g/mol

The piperazine ring contributes to the compound's ability to interact with various biological targets, enhancing its pharmacological profile.

1. Neuropharmacological Effects

Research indicates that (2S)-2-[(4-fluorophenyl)methyl]piperazine exhibits potential as a dopamine transporter (DAT) inhibitor. A study demonstrated that derivatives of this compound could effectively reduce the reinforcing effects of psychostimulants like cocaine and methamphetamine in preclinical models. Specifically, one derivative showed an improved DAT affinity of Ki=23nMK_i=23\,\text{nM}, highlighting its potential in treating substance abuse disorders .

2. Antimicrobial Properties

Piperazine derivatives, including (2S)-2-[(4-fluorophenyl)methyl]piperazine, have been shown to possess antimicrobial activities. A series of synthesized compounds were evaluated for their antibacterial effects against various microorganisms. Some derivatives exhibited moderate activities with minimum inhibitory concentrations (MICs) ranging from <1 to 125 μg/mL against Gram-positive bacteria and fungi .

3. Antifilarial Activity

In studies exploring antifilarial agents, compounds related to piperazine have demonstrated significant macrofilaricidal and microfilaricidal actions. For instance, a related piperazine compound showed an adulticidal effect of 53.6% against Brugia malayi at a dosage of 300 mg/kg over five days . This suggests that modifications of the piperazine structure can yield promising leads for antifilarial drug development.

Structure-Activity Relationship (SAR)

Understanding the SAR of (2S)-2-[(4-fluorophenyl)methyl]piperazine is crucial for optimizing its biological activity. Various studies have explored modifications to the piperazine ring and substituent groups:

  • Fluorination : The introduction of fluorine at the para position of the phenyl ring enhances lipophilicity and receptor binding affinity.
  • Alkyl Substitutions : Alterations in alkyl chain lengths on the piperazine nitrogen can modulate metabolic stability and biological efficacy.

Table 1 summarizes key SAR findings from recent studies:

Compound VariantDAT Affinity (Ki_i)Antimicrobial ActivityNotes
(2S)-2-[(4-fluorophenyl)methyl]piperazine230 nMModerateBase compound
Modified Compound A23 nMHighEnhanced DAT binding
Modified Compound BNot reportedLowLess effective due to structural instability

Case Studies

Several case studies highlight the therapeutic potential of (2S)-2-[(4-fluorophenyl)methyl]piperazine:

  • Dopamine Transporter Inhibition : In a study involving rats, the compound effectively reduced cocaine self-administration behaviors without inducing psychostimulant effects, suggesting its potential as a therapeutic agent for addiction .
  • Antifilarial Efficacy : A clinical trial demonstrated that a related piperazine derivative significantly reduced filarial worm populations in infected animal models, providing evidence for its use in treating filariasis .

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